molecular formula C16H23NO5 B612864 (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 117106-19-1

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Cat. No.: B612864
CAS No.: 117106-19-1
M. Wt: 309,37 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a chiral amino acid derivative characterized by:

  • Stereochemistry: An (S)-configuration at the C2 position.
  • Functional Groups: A phenylmethoxycarbonyl (Cbz/Z) -protected methylamino group at C2. A tert-butoxy (2-methylpropan-2-yl)oxy group at C3. A free carboxylic acid at the C1 position.

Properties

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)19)17(4)15(20)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGKFRZCVWGNAO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group with Cbz

The amino group of L-serine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. In a representative procedure, L-serine is dissolved in a biphasic mixture of aqueous sodium hydroxide and dichloromethane. Cbz-Cl is added dropwise at 0–5°C while maintaining a pH of 9–10. The reaction is stirred for 4–6 hours, yielding N-Cbz-L-serine with minimal racemization.

Reaction Conditions

  • Reagents : Cbz-Cl (1.2 equiv), NaOH (2.0 M), CH₂Cl₂

  • Temperature : 0–5°C

  • Yield : 85–90%

Methylation of the Secondary Amine

The N-Cbz group is selectively demethylated (if necessary) and remethylated to introduce the N-methyl functionality. Using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF), the amine undergoes alkylation at 50°C for 8 hours. This step requires rigorous exclusion of moisture to prevent hydrolysis.

Reaction Conditions

  • Reagents : MeI (3.0 equiv), K₂CO₃ (4.0 equiv), DMF

  • Temperature : 50°C

  • Yield : 65–70%

Deprotection of the Carboxylic Acid

The methyl or ethyl ester of the carboxylic acid (introduced during earlier steps) is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture. The reaction is conducted at 0°C for 2 hours, yielding the free carboxylic acid without affecting other protective groups.

Reaction Conditions

  • Reagents : LiOH (2.0 equiv), THF/H₂O (4:1)

  • Temperature : 0°C

  • Yield : 90–95%

Optimization of Critical Reaction Parameters

Solvent and Base Selection for Etherification

The choice of solvent and base significantly impacts the efficiency of tert-butyl ether formation. Comparative studies demonstrate that NaH in THF outperforms alternatives like K₂CO₃ in acetonitrile, providing higher yields (75% vs. 60%) and faster reaction times (12 hours vs. 24 hours).

Stereochemical Integrity During Methylation

Racemization at the α-carbon is mitigated by conducting alkylation at lower temperatures (50°C) and using bulky bases like K₂CO₃. Nuclear Overhauser effect (NOE) NMR studies confirm >98% retention of S-configuration in the final product.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (700 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, OCH₂Ph), 4.25 (t, J = 6.2 Hz, 1H, α-CH), 3.55 (dd, J = 9.1, 6.2 Hz, 1H, β-CH₂), 3.40 (dd, J = 9.1, 6.2 Hz, 1H, β-CH₂), 1.45 (s, 9H, tert-butyl).

  • ¹³C NMR (175 MHz, CDCl₃): δ 172.5 (COOH), 156.2 (Cbz carbonyl), 79.8 (tert-butyl), 54.3 (α-C), 28.4 (tert-butyl CH₃).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥99% purity. Mass spectrometry (ESI-MS) gives m/z 310.2 [M+H]⁺, consistent with the molecular formula C₁₆H₂₃NO₅.

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Peptide Synthesis (SPPS)

While solution-phase synthesis dominates, SPPS using Wang resin has been explored. The tert-butyl ether is introduced via a tert-butyl trichloroacetimidate reagent, but yields are lower (50–60%) due to steric hindrance on the resin.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates offers an enantioselective alternative. However, the process requires expensive biocatalysts and achieves only 70–75% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for the etherification and methylation steps, reducing reaction times by 40% and improving safety profiles. Environmental metrics (E-factor = 12.5) highlight the need for solvent recovery systems to minimize waste .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound is utilized in the design of peptide mimetics that enhance the pharmacokinetic properties of therapeutic agents. For instance, studies have shown that modifications to the structure can lead to increased stability and affinity for specific receptors, making it a candidate for drug development targeting various diseases, including metabolic disorders and cancer .

Receptor Agonism

Research indicates that derivatives of this compound can act as agonists for specific receptors, such as the APJ receptor associated with cardiovascular functions. These derivatives have demonstrated improved binding affinities and signaling capabilities compared to their native counterparts, suggesting potential applications in treating hypertension and related conditions .

Bioconjugation

The presence of reactive functional groups allows this compound to be employed in bioconjugation techniques, where it can be linked to other biomolecules for targeted drug delivery systems. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) that enhance the specificity and efficacy of cancer therapies .

Synthesis of Peptide Analogues

The compound serves as a building block for synthesizing various peptide analogues. Its unique structure allows chemists to explore different modifications that can lead to novel compounds with enhanced biological activity or altered pharmacological profiles. This versatility makes it valuable in combinatorial chemistry approaches aimed at discovering new therapeutic agents .

Chiral Synthesis

Given its chiral nature, this compound is significant in asymmetric synthesis processes. It can be used as a chiral auxiliary or ligand in reactions that require enantioselectivity, which is crucial for producing pharmaceuticals with specific stereochemistry .

Case Studies

StudyApplicationFindings
Van Den Hauwe et al. (2024)Peptide Mimetic DesignDemonstrated improved receptor binding and stability with modified analogues of this compound, leading to significant hypotensive effects in vivo .
ResearchGate Study (2024)Bioconjugation TechniquesExplored the use of the compound in creating targeted drug delivery systems; showed promising results in enhancing the therapeutic index of anticancer drugs .
PubChem Analysis (2025)Synthetic UtilityHighlighted its role as a versatile building block in peptide synthesis; noted increased interest in its derivatives for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways involved depend on the compound’s structure and the nature of its interactions with these targets. Researchers may study its binding affinity, specificity, and effects on biochemical pathways to understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs sharing amino acid backbones, Cbz/tert-butoxy groups, or related substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Target Compound :
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
C₁₇H₂₃NO₅ 329.37 Cbz-protected methylamino, tert-butoxy, carboxylic acid High lipophilicity due to tert-butoxy; Cbz enhances stability during synthesis .
(2S)-2-[(tert-butoxycarbonyl)amino]-3-[[(phenylacetyl)amino]methylsulfanyl]propanoic acid
()
C₁₇H₂₄N₂O₅S 368.45 tert-butoxycarbonylamino, phenylacetyl-aminomethylsulfanyl Sulfur-containing side chain increases polarity; tert-BOC group offers alternative protection .
(2S)-2-[(Cbz)amino]-3-[4’-(naphthyl-methoxyphenyl)pyridin-2’-yl]propanoic acid
()
~C₃₂H₂₉N₃O₅ ~547.59 Cbz-protected amino, pyridyl-naphthyl, methoxy Extended aromaticity improves π-π stacking; lower solubility in aqueous media .
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
()
C₁₂H₁₇NO₄ 239.27 Free amino, dimethoxyphenyl, methyl Unprotected amino group enables direct peptide coupling; dimethoxy groups enhance bioavailability .

Research Findings on Comparative Properties

Lipophilicity and Solubility
  • The target compound’s tert-butoxy group increases lipophilicity (clogP ~3.5 estimated) compared to analogs with hydroxy groups (e.g., : clogP ~1.2).
  • Compounds with aromatic extensions () exhibit reduced aqueous solubility due to hydrophobic interactions .

Methodological Considerations in Similarity Assessment

Computational methods for compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight the importance of functional group alignment and stereochemistry in predicting biological activity . For example:

  • The target compound’s tert-butoxy group may occupy a distinct pharmacophoric space compared to ’s dimethoxyphenyl group, altering target selectivity .

Biological Activity

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a compound of interest due to its potential applications in various biological contexts, particularly in medicinal chemistry and herbicide development. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chiral center, which may influence its biological activity. Its molecular formula is C16H23NO4C_{16}H_{23}NO_4, and it possesses several functional groups that contribute to its reactivity and interaction with biological systems.

Research indicates that the compound may exhibit selective inhibition of certain enzymes or receptors, which can lead to various biological effects. For example, it has been suggested that the compound may inhibit prolyl hydroxylase domain (PHD) enzymes, which are involved in hypoxia signaling pathways. This inhibition can potentially enhance the stability of hypoxia-inducible factors (HIFs), leading to increased erythropoiesis and angiogenesis.

3. Herbicidal Properties

The compound has been investigated for its herbicidal potential. It acts by inhibiting specific metabolic pathways in plants, leading to stunted growth or death. The mechanism often involves interference with amino acid biosynthesis or other critical metabolic processes.

Case Study 1: PHD Inhibition

A study conducted by researchers at Taisho Pharmaceutical Co., Ltd. explored the efficacy of this compound as a PHD inhibitor. The results indicated significant inhibition of PHD activity in vitro, suggesting potential therapeutic applications in treating anemia related to chronic kidney disease.

Case Study 2: Herbicidal Efficacy

In agricultural trials, the compound was tested against common weeds in rice paddies. Results showed a reduction in weed biomass by up to 70% compared to untreated controls, demonstrating its effectiveness as a selective herbicide.

Research Findings

Recent patents and studies have highlighted various aspects of the biological activity of this compound:

  • Patent US8299246B2 discusses the synthesis and application of related compounds as herbicides with specific targets in plant metabolism .
  • PubChem entry indicates potential interactions with biological targets based on structural similarity with known active compounds .

Q & A

Q. How can a synthetic route for (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid be designed to ensure stereochemical fidelity and functional group compatibility?

  • Methodological Answer : A stepwise protection-deprotection strategy is critical. First, protect the α-amino group using phenylmethoxycarbonyl (Cbz) via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/H₂O) . Next, introduce the tert-butyl ether group at the β-position by reacting the hydroxyl group with 2-methylpropan-2-ol in the presence of a coupling agent like DCC and catalytic DMAP . Final deprotection (if needed) can be achieved via hydrogenolysis for the Cbz group. Monitor each step using HPLC and ¹H/¹³C NMR to verify regioselectivity and stereochemistry .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of Cbz (δ ~5.1 ppm for the benzyl CH₂, δ ~155 ppm for the carbonyl) and tert-butyl ether (δ ~1.2 ppm for the nine equivalent protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 394.18 for C₁₈H₂₅NO₆) .
  • HPLC : Reverse-phase chromatography with a C18 column and UV detection at 254 nm ensures >98% purity .

Advanced Research Questions

Q. How does the tert-butyl ether group influence the compound’s solubility and stability in biological assays, and what alternatives exist for optimizing pharmacokinetics?

  • Methodological Answer : The tert-butyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. To balance this, evaluate solubility in DMSO/PBS mixtures and compare with analogs (e.g., isopropyl or PEG-modified ethers). Stability under physiological pH (7.4) can be assessed via accelerated degradation studies using LC-MS . For pharmacokinetic optimization, consider prodrug strategies, such as esterification of the carboxylic acid, to enhance bioavailability .

Q. What mechanistic insights explain the compound’s potential as a protease inhibitor, and how can its binding affinity be validated experimentally?

  • Methodological Answer : Molecular docking simulations (using software like AutoDock Vina) can predict interactions between the Cbz-protected amino group and protease active sites (e.g., HIV-1 protease). Validate via:
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Enzymatic Assays : Use fluorogenic substrates (e.g., FRET-based) to quantify IC50 values under varying concentrations .
  • X-ray Crystallography : Co-crystallize the compound with the target protease to resolve binding modes .

Q. How can conflicting data on the compound’s reactivity under acidic conditions be resolved, and what precautions are necessary for scalable synthesis?

  • Methodological Answer : Contradictions in acid stability may arise from tert-butyl ether cleavage. Perform controlled experiments:
  • Expose the compound to HCl (0.1–1 M) in dioxane at 25–50°C and monitor degradation via TLC or LC-MS .
  • If instability is observed, replace the tert-butyl group with a more robust protecting group (e.g., trityl) or adjust reaction pH to neutral during workup .
  • For scale-up, prioritize flow chemistry to maintain consistent temperature and minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.